
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopentyl group, an ethoxybenzyl group, and a methylamino group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Cyanocyclopentyl Intermediate:
Attachment of the Ethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the ethoxybenzyl group is introduced to the intermediate.
Formation of the Methylamino Group:
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound may undergo reduction reactions, particularly at the cyano group, leading to the formation of primary amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted amides.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Substituted amides
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the modulation of metabolic pathways.
Gene Expression: The compound may modulate gene expression, leading to changes in cellular functions.
Comparación Con Compuestos Similares
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclopentyl)-2-((4-methoxybenzyl)(methyl)amino)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(ethyl)amino)acetamide: Similar structure but with an ethylamino group instead of a methylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(1-cyanocyclopentyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22) |
Clave InChI |
WNXXMIYHDMBSNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


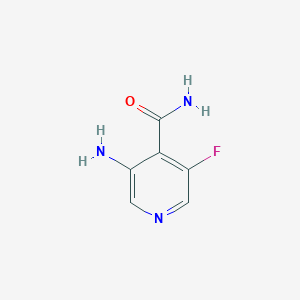

![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)

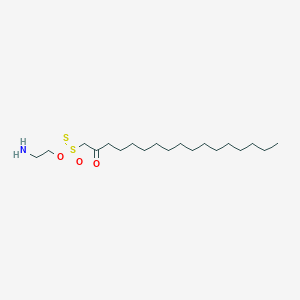
![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)
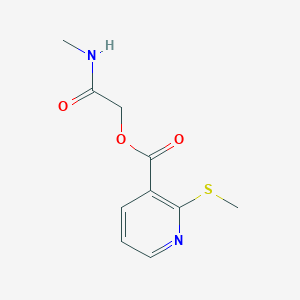

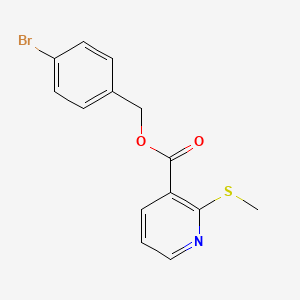

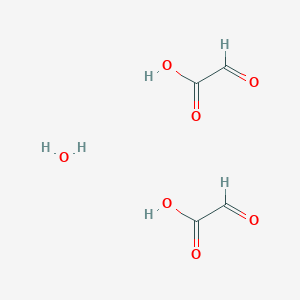

![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
